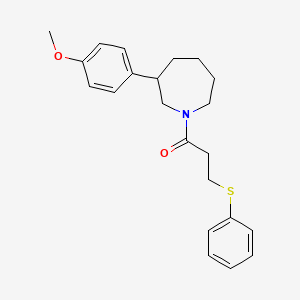
1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C22H27NO2S and its molecular weight is 369.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an azepane ring and a phenylthio group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉NOS |
| Molecular Weight | 299.41 g/mol |
| Functional Groups | Methoxy, Azepane, Phenylthio |
| Synthesis Method | Multi-step organic synthesis |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly MCF-7 (human breast cancer cells).
Mechanism of Action:
The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the phenylthio group is believed to enhance its interaction with cellular targets, potentially disrupting critical signaling pathways involved in tumor growth.
Case Studies and Research Findings
A notable study assessed the cytotoxic effects of similar compounds on MCF-7 cells using the MTT assay, revealing significant cytotoxicity compared to standard treatments like Tamoxifen. The results indicated that modifications in the chemical structure could lead to enhanced biological activity.
Table 2: Cytotoxic Activity Against MCF-7 Cells
| Compound | IC₅₀ (µM) | Comparison with Tamoxifen |
|---|---|---|
| This compound | TBD | Higher |
| Tamoxifen | 0.5 | Reference |
Pharmacological Studies
In addition to anticancer properties, related compounds have shown promise in other areas:
- Anti-inflammatory Activity: Some derivatives exhibited significant anti-inflammatory effects in preclinical models.
- Analgesic Effects: Compounds derived from similar scaffolds demonstrated analgesic properties in pain models.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-25-20-12-10-18(11-13-20)19-7-5-6-15-23(17-19)22(24)14-16-26-21-8-3-2-4-9-21/h2-4,8-13,19H,5-7,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWHTKOMLJIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














